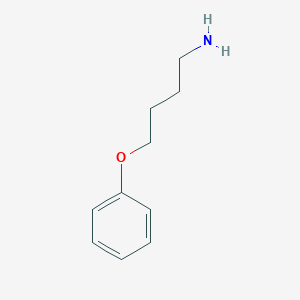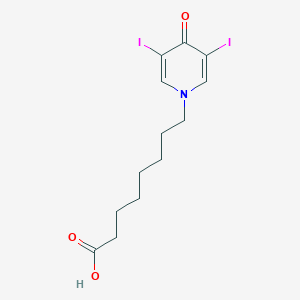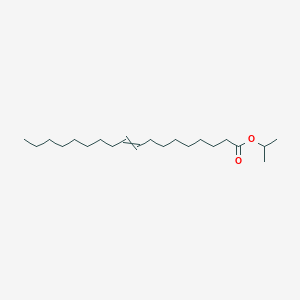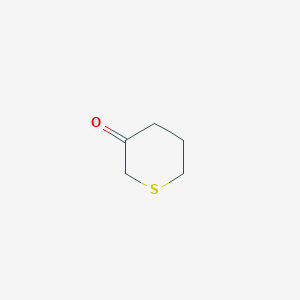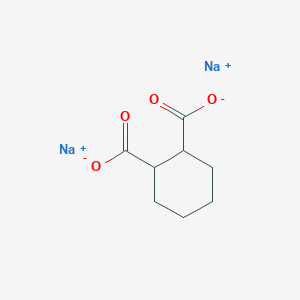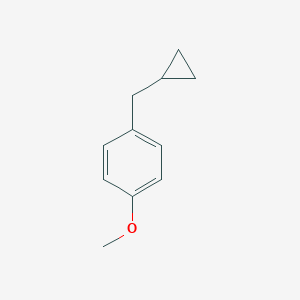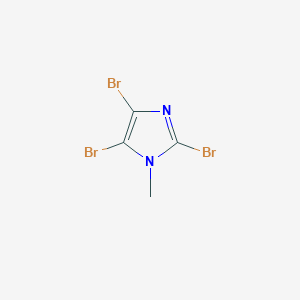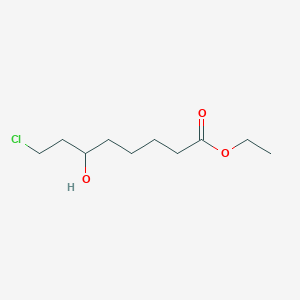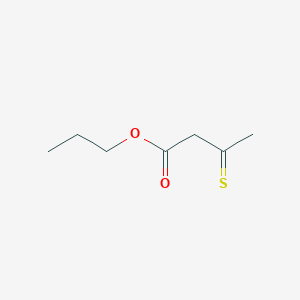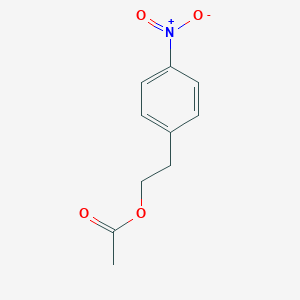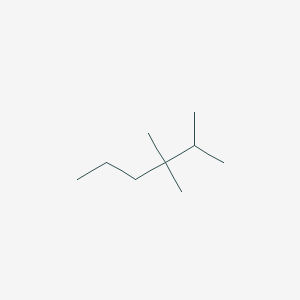
4,5-Dichloro-2-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-nitro-1,1'-biphenyl (DCNB) is a synthetic organic compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline solid that is used in various industrial processes, including the production of dyes, pesticides, and pharmaceuticals. DCNB is also used as a model compound in toxicological studies due to its toxicity and potential environmental impact.
Mechanism Of Action
4,5-Dichloro-2-nitro-1,1'-biphenyl is a potent oxidizing agent that can induce oxidative stress in cells. It can react with cellular components, such as proteins and DNA, leading to cellular damage and dysfunction. 4,5-Dichloro-2-nitro-1,1'-biphenyl can also induce the formation of reactive oxygen species (ROS), which can further exacerbate oxidative stress and cellular damage.
Biochemical And Physiological Effects
4,5-Dichloro-2-nitro-1,1'-biphenyl has been shown to induce a variety of biochemical and physiological effects in cells and organisms. It can induce oxidative stress, DNA damage, and apoptosis in cells. 4,5-Dichloro-2-nitro-1,1'-biphenyl has also been shown to induce liver damage, lung injury, and immune system dysfunction in animals.
Advantages And Limitations For Lab Experiments
4,5-Dichloro-2-nitro-1,1'-biphenyl is a useful tool for investigating the mechanisms of oxidative stress and DNA damage in cells. It is a potent oxidizing agent that can induce cellular damage and dysfunction. However, 4,5-Dichloro-2-nitro-1,1'-biphenyl is also highly toxic and can pose a risk to researchers working with the compound. Proper safety protocols should be followed when handling 4,5-Dichloro-2-nitro-1,1'-biphenyl in the laboratory.
Future Directions
There are several future directions for research involving 4,5-Dichloro-2-nitro-1,1'-biphenyl. One area of interest is the development of new methods for the detection and quantification of 4,5-Dichloro-2-nitro-1,1'-biphenyl in environmental samples. Another area of interest is the investigation of the potential health effects of 4,5-Dichloro-2-nitro-1,1'-biphenyl exposure in humans. Additionally, further research is needed to elucidate the mechanisms of 4,5-Dichloro-2-nitro-1,1'-biphenyl-induced oxidative stress and DNA damage in cells.
Synthesis Methods
4,5-Dichloro-2-nitro-1,1'-biphenyl can be synthesized through a variety of methods, including the nitration of biphenyl with a mixture of nitric acid and sulfuric acid. The reaction yields a mixture of mono- and di-nitro derivatives, which can be separated through recrystallization. The di-nitro derivative is then reduced with a reducing agent, such as iron or zinc, to yield 4,5-Dichloro-2-nitro-1,1'-biphenyl.
Scientific Research Applications
4,5-Dichloro-2-nitro-1,1'-biphenyl has been extensively studied in the fields of toxicology, environmental science, and biochemistry. It is commonly used as a model compound to investigate the toxicity and environmental impact of nitroaromatic compounds. 4,5-Dichloro-2-nitro-1,1'-biphenyl has also been used as a tool to study the mechanisms of oxidative stress and DNA damage in cells.
properties
CAS RN |
15862-05-2 |
|---|---|
Product Name |
4,5-Dichloro-2-nitro-1,1'-biphenyl |
Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-5-phenylbenzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-7H |
InChI Key |
FXCLICVALFUPKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
synonyms |
4,5-Dichloro-2-nitrobiphenyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



